molecular formula C19H17N5O2S B11240635 4-ethoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

4-ethoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No.: B11240635
M. Wt: 379.4 g/mol
InChI Key: OAIZHSCQOIPROY-UHFFFAOYSA-N
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Description

4-ETHOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE is a complex organic compound that features a unique combination of triazole and thiadiazole rings. These heterocyclic structures are known for their significant pharmacological activities and are often used in drug design and development .

Preparation Methods

The synthesis of 4-ETHOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE involves multiple steps. One common route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Commonly using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Often employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are prevalent, especially involving halogenated derivatives.

    Cyclization: Formation of additional ring structures under specific conditions.

Major products from these reactions include various substituted derivatives and ring-expanded compounds, which can exhibit different pharmacological properties.

Scientific Research Applications

4-ETHOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. Its triazole and thiadiazole rings allow it to form hydrogen bonds and other interactions with target proteins, disrupting their normal function. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazine derivatives, such as:

What sets 4-ETHOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE apart is its specific substitution pattern, which can lead to unique pharmacological profiles and applications.

Properties

Molecular Formula

C19H17N5O2S

Molecular Weight

379.4 g/mol

IUPAC Name

4-ethoxy-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C19H17N5O2S/c1-2-26-16-9-7-14(8-10-16)17(25)20-11-13-3-5-15(6-4-13)18-23-24-12-21-22-19(24)27-18/h3-10,12H,2,11H2,1H3,(H,20,25)

InChI Key

OAIZHSCQOIPROY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3

Origin of Product

United States

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